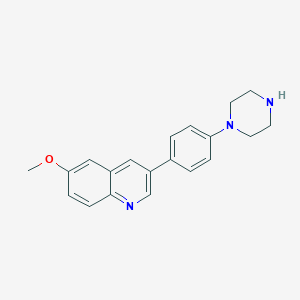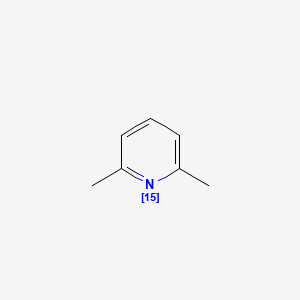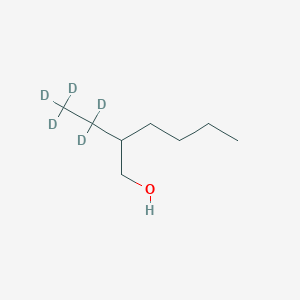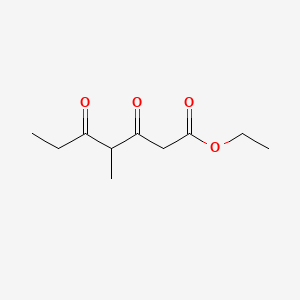
Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. It is an intermediate used in the synthesis of various organic compounds, including natural products with anti-inflammatory properties . This compound is of interest due to its versatile applications in organic synthesis and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester typically involves the reaction of ethyl acetoacetate with methyl vinyl ketone under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reagents and conditions used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: The ester is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved may include inhibition of inflammatory mediators or modulation of metabolic enzymes.
Comparación Con Compuestos Similares
Ethyl Acetoacetate: A precursor in the synthesis of Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester, used in various organic reactions.
Methyl Vinyl Ketone: Another precursor, involved in the Michael addition reaction.
Ethyl Butyrate: A structurally similar ester with different applications, primarily in the flavor and fragrance industry.
Uniqueness: this compound is unique due to its dual functionality as both a ketone and an ester, allowing it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of bioactive compounds further highlights its importance in research and industry.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 4-methyl-3,5-dioxoheptanoate |
InChI |
InChI=1S/C10H16O4/c1-4-8(11)7(3)9(12)6-10(13)14-5-2/h7H,4-6H2,1-3H3 |
Clave InChI |
QWDTXHYHAOWAJY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)C(=O)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



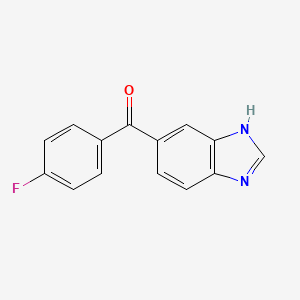
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)



